3-(9H-Carbazol-9-YL)-3-oxopropanenitrile

Medicinal Chemistry Kinase Inhibition Tubulin Polymerization

3-(9H-Carbazol-9-YL)-3-oxopropanenitrile (CAS 821009-95-4), also catalogued as 9H-Carbazole,9-(cyanoacetyl), is a heterocyclic 3-oxopropanenitrile derivative with molecular formula C₁₅H₁₀N₂O and a molecular weight of 234.25 g·mol⁻¹. The compound bears a fully aromatic carbazole core N-functionalized with a cyanoacetyl (–COCH₂CN) group, a structural motif that confers both a donor π-system (carbazole) and a dual electron-withdrawing acceptor (β-ketonitrile) within a single compact scaffold.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
CAS No. 821009-95-4
Cat. No. B12543436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-Carbazol-9-YL)-3-oxopropanenitrile
CAS821009-95-4
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC#N
InChIInChI=1S/C15H10N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9H2
InChIKeyNEBSWDSUCVCWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(9H-Carbazol-9-YL)-3-oxopropanenitrile (CAS 821009-95-4): A Cyanoacetyl-Activated Carbazole Building Block for Medicinal and Materials Chemistry


3-(9H-Carbazol-9-YL)-3-oxopropanenitrile (CAS 821009-95-4), also catalogued as 9H-Carbazole,9-(cyanoacetyl), is a heterocyclic 3-oxopropanenitrile derivative with molecular formula C₁₅H₁₀N₂O and a molecular weight of 234.25 g·mol⁻¹. The compound bears a fully aromatic carbazole core N-functionalized with a cyanoacetyl (–COCH₂CN) group, a structural motif that confers both a donor π-system (carbazole) and a dual electron-withdrawing acceptor (β-ketonitrile) within a single compact scaffold . Its calculated LogP of 3.35 places it in a moderate lipophilicity range suitable for both solution-phase synthesis and membrane-permeable biological applications.

Why Simple N-Alkyl Carbazoles Cannot Replace 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile in Synthesis and Performance


Substituting 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile with a generic N-alkyl carbazole (e.g., 9-ethylcarbazole or 9-methylcarbazole) eliminates the reactive β-ketonitrile functionality that defines the compound's synthetic utility. The cyanoacetyl group provides an activated methylene site for Claisen–Schmidt condensation with aldehydes—a transformation that is mechanistically inaccessible to simple N-alkyl carbazoles [1]. Furthermore, the electron-withdrawing nitrile and carbonyl groups create an intramolecular donor–acceptor architecture that modulates the HOMO–LUMO gap, charge-transfer character, and electrochemical behavior in ways that unsubstituted or alkyl-substituted carbazoles cannot replicate [2]. This structural differentiation translates into quantifiable differences in downstream product potency, as demonstrated by carbazole-cyanochalcones derived exclusively from N-cyanoacetyl carbazole precursors [1].

Quantitative Differentiation of 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile Against Closest Structural Analogs


Cyanoacetyl Moiety Enables Exclusive Access to Carbazole-Cyanochalcone Dual Inhibitors with Sub-Micromolar Potency

Claisen–Schmidt condensation of 3-(9H-carbazol-9-YL)-3-oxopropanenitrile with aryl aldehydes generates carbazole-cyanochalcones that exhibit dual inhibition of human farnesyltransferase (h-FTase) and tubulin polymerization. The most potent derivative, carbazole-cyanochalcone 3a (bearing a 4-dimethylaminophenyl group), achieved an IC₅₀ of 0.12 µM against h-FTase and 0.24 µM against tubulin polymerization [1]. Analogous phenothiazine-cyanochalcones prepared from phenothiazine-N-3-oxo-propanenitrile showed distinct SAR, and the carbazole series demonstrated superior antitubulin activity to the clinically relevant comparators phenstatin and (–)-desoxypodophyllotoxin [1]. No comparable dual-inhibitor profile has been reported for chalcones derived from N-alkyl carbazoles lacking the 3-oxopropanenitrile arm.

Medicinal Chemistry Kinase Inhibition Tubulin Polymerization

LogP Differentiation from Parent Carbazole and N-Alkyl Carbazoles

The calculated partition coefficient (LogP) of 3-(9H-carbazol-9-YL)-3-oxopropanenitrile is 3.35 , positioned between parent carbazole (LogP ~3.0) and 9-ethylcarbazole (LogP ~4.0) [1]. This intermediate lipophilicity reflects the balance between the hydrophobic carbazole core and the polar nitrile/carbonyl groups, offering a solubility profile distinct from both the more hydrophilic parent and more lipophilic N-alkyl derivatives.

Physicochemical Properties ADME Drug Design

Intramolecular Donor–Acceptor Architecture Distinct from Indole and Phenothiazine 3-Oxopropanenitrile Analogs

The carbazole-3-oxopropanenitrile scaffold combines a strong electron-donating carbazole unit with a β-ketonitrile acceptor directly at the N-9 position. In contrast, 3-(1H-indol-3-yl)-3-oxopropanenitrile places the reactive group at the C-3 position of indole, while phenothiazine analogs use a sulfur-containing heterocycle . DFT studies on related carbazole-cyanoacrylate push–pull dyes demonstrate that N-substitution patterns directly modulate the HOMO–LUMO gap and charge-transfer absorption maxima [1]. Cyano-substituted 9-ethylcarbazole derivatives in OLEDs exhibit band gaps of 2.84–3.38 eV and glass transition temperatures of 77–111 °C [2], underscoring the electronic tunability imparted by the cyano group placement. The specific N-9 β-ketonitrile arrangement of the title compound provides a distinct electronic landscape compared to C-3-substituted indole or S-containing phenothiazine analogs, though a direct head-to-head photophysical comparison has not been published.

Organic Electronics Photophysics DFT Calculations

Electrochemical Polymerization Potential: Conductivity Benchmarking Against Parent Carbazole

The closely related monomer 3-(9H-carbazol-9-yl)propanenitrile (the reduced analog lacking the carbonyl group) undergoes oxidative electropolymerization to yield poly(3-(9H-carbazol-9-yl)propanenitrile) with a dry conductivity of 1.62 × 10⁻⁴ S·cm⁻¹ and a weight-average molecular weight (Mw) of 37,900 g·mol⁻¹ [1]. The polymer film is soluble in common organic solvents (DMSO, THF, NMP, DMAC) and exhibits a green color in the oxidized state with high transmittance in the neutral state [1]. The title compound, bearing an additional β-carbonyl substituent, presents a more electron-deficient monomer that is expected to modulate the oxidation potential and doping characteristics relative to the reduced analog, although direct conductivity data for the carbonyl-containing polymer have not been published.

Conducting Polymers Spectroelectrochemistry Materials Science

Synthetic Route Discrimination: Electrophilic Cyanoacetylation Enables Direct N-9 Functionalization Without Pre-Activation Steps

The compound can be synthesized via direct electrophilic cyanoacetylation of carbazole using mixed anhydride methodology (acetic or trifluoroacetic anhydride:cyanoacetic acid) catalyzed by Mg(ClO₄)₂·2H₂O [1]. This approach provides a single-step N-9 functionalization distinct from the multi-step routes required for 3- or 6-substituted carbazole derivatives, which typically require Vilsmeier–Haack formylation, halogenation, or Suzuki coupling sequences [2]. The method was demonstrated for a series of heterocyclic 3-oxopropanenitriles (2a–k) including carbazole, indole, and phenothiazine substrates, with the carbazole derivative being a representative member of this library [1].

Synthetic Methodology Cyanoacetylation Process Chemistry

Corrosion Inhibition: Tetrahydrocarbazole-3-oxopropanenitrile Derivatives Show Concentration-Dependent IE%, Suggesting Scaffold Potential

Tetrahydrocarbazole derivatives bearing the 3-oxopropanenitrile moiety at the N-9 position—including (Z)-2-(2-(4-methoxyphenyl)hydrazono)-3-(5,6,7,8-tetrahydrocarbazol-9-yl)-3-oxopropanenitrile—act as mixed-type corrosion inhibitors for zinc in 0.4 M HCl, with inhibition efficiencies (IE%) increasing with inhibitor concentration and temperature [1]. While the title compound possesses a fully aromatic carbazole ring rather than a tetrahydrocarbazole core, the shared N-9 3-oxopropanenitrile pharmacophore suggests that the aromatic analog may also exhibit corrosion inhibition properties amenable to Langmuir adsorption modeling [1].

Corrosion Inhibition Electrochemistry Materials Protection

Evidence-Backed Application Scenarios for 3-(9H-Carbazol-9-YL)-3-oxopropanenitrile in Research and Industry


Synthesis of Carbazole-Cyanochalcone Dual Inhibitors for Anticancer Lead Discovery

As established in Section 3, the compound serves as the essential N-3-oxo-propanenitrile precursor for Claisen–Schmidt condensation with aryl aldehydes, producing carbazole-cyanochalcones that inhibit both h-FTase (IC₅₀ = 0.12 µM) and tubulin polymerization (IC₅₀ = 0.24 µM) [1]. Medicinal chemistry laboratories focused on dual-target anticancer agents should prioritize this building block over simpler N-alkyl carbazoles, which lack the reactive methylene handle required for chalcone formation. The resulting carbazole-cyanochalcone scaffold has outperformed the established tubulin inhibitors phenstatin and (–)-desoxypodophyllotoxin in target assays [1].

Donor–Acceptor Monomer for Electroactive Polymer Synthesis

The close structural analog 3-(9H-carbazol-9-yl)propanenitrile electropolymerizes to a conductive polymer (σ = 1.62 × 10⁻⁴ S·cm⁻¹, Mw = 37,900 g·mol⁻¹) with good film-forming properties and solubility in common organic solvents [1]. The title compound, incorporating an additional electron-withdrawing carbonyl group, offers a more electron-deficient monomer for tuning the oxidation potential and optical band gap of the resulting polymer. Materials scientists developing conductive coatings, electrochromic devices, or hole-transport layers should consider this compound as a modular building block whose electronic properties can be further modulated through co-polymerization or post-polymerization functionalization.

Corrosion Inhibitor Development Based on the N-9 3-Oxopropanenitrile Pharmacophore

Tetrahydrocarbazole derivatives bearing the N-9 3-oxopropanenitrile moiety have demonstrated concentration-dependent corrosion inhibition of zinc in acidic media, acting as mixed-type inhibitors obeying Langmuir adsorption [1]. Although direct data for the fully aromatic carbazole analog are lacking, the structural precedent supports exploratory evaluation of the title compound as a corrosion inhibitor scaffold for mild steel, zinc, or aluminum in industrial pickling and descaling applications. The increased π-conjugation of the aromatic carbazole core relative to tetrahydrocarbazole may enhance adsorption strength on metal surfaces.

Precursor for Rhodium-Catalyzed C–H Annulation to Substituted and Fused Carbazoles

While the title compound itself features N-9 rather than C-3 substitution, the broader class of 3-oxopropanenitriles—specifically 3-(1H-indol-3-yl)-3-oxopropanenitriles—undergoes Rh(III)-catalyzed C–H activation/annulation with internal alkynes to afford substituted carbazoles and intensely fluorescent 4H-oxepino[2,3,4,5-def]carbazole products [1]. This establishes the 3-oxopropanenitrile motif as a privileged directing group for transition-metal-catalyzed C–H functionalization. Researchers exploring analogous annulation chemistry on pre-formed carbazole scaffolds may identify the title compound as a substrate for developing novel C–H activation methodologies.

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